3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid
Description
3β-Hydroxy-5α-lanosta-7,9(11),24-trien-21-oic acid (CAS: 29220-16-4) is a tetracyclic triterpenoid primarily isolated from medicinal fungi such as Poria cocos (茯苓) and Inonotus obliquus (桦褐孔菌) . Its structure features a lanostane skeleton with hydroxyl groups at C-3β and C-21, conjugated double bonds at positions 7,9(11),24, and a carboxyl group at C-21 (molecular formula: C₃₀H₄₆O₃; molecular weight: 454.68) . Pharmacologically, it exhibits:
- Xanthine oxidase (XOD) inhibition: Demonstrates anti-hyperuricemic activity (IC₅₀ = 121.10 ± 4.57 µM), comparable to allopurinol (148.10 ± 5.27 µM) .
- Anti-inflammatory and antitumor effects: Suppresses pro-inflammatory mediators and shows moderate cytotoxicity against HT-29 and HeLa cancer cells (IC₅₀ > 30 µM) .
Properties
IUPAC Name |
(3R)-3-[(3S,5R,10S,13R,14R,16S,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-7-methyl-4-methylideneoct-6-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O3/c1-19(2)10-11-20(3)27(21(4)33)28-24(34)18-32(9)23-12-13-25-29(5,6)26(35)15-16-30(25,7)22(23)14-17-31(28,32)8/h10,12,14,24-28,34-35H,3,11,13,15-18H2,1-2,4-9H3/t24-,25-,26-,27+,28+,30+,31+,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIGYDZKZUZGPF-YAMRLMHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(=C)C(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(=C)[C@@H]([C@H]1[C@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methylation: Addition of methyl groups to the core structure.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.
These reactions often require specific catalysts and conditions, such as:
Hydroxylation: Using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled temperatures.
Methylation: Employing methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Cyclization: Utilizing acid catalysts like sulfuric acid (H₂SO₄) to promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO₃).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.
Biology: Studied for its role in cellular signaling and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include:
Activation of steroid hormone receptors: Leading to changes in gene transcription.
Modulation of enzyme activity: Affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Pharmacological Comparison
5-HT3A Receptor Activity: The target compound (IC₅₀ = 1.4 µM) is 3.8× more potent than dehydroeburicoic acid (IC₅₀ = 5.5 µM) and 2.3× more potent than pachymic acid (IC₅₀ = 3.2 µM) . Mechanism: Non-competitive inhibition with voltage dependency, likely due to carboxyl group interactions .
Anti-Hyperuricemic Activity: The compound’s XOD inhibition (IC₅₀ = 121.10 µM) is slightly stronger than allopurinol (IC₅₀ = 148.10 µM), making it a candidate for gout treatment . In contrast, trametenolic acid lacks significant XOD inhibition due to absence of a carboxyl group at C-21 .
Anti-Inflammatory and Antitumor Effects :
- Poricoic acid A (IC₅₀ = 56.1 µM for COX-2) and polyporenic acid C (IC₅₀ = 201 µM) are more potent anti-inflammatory agents than the target compound .
- The compound’s antitumor activity is weaker than betulinic acid (IC₅₀ = 8.2 µM against HeLa cells) but comparable to tumulosic acid (IC₅₀ = 440 µM) .
Antioxidant Activity :
- Exhibits moderate AAPH-induced hemolysis inhibition (IC₅₀ ~ 59.4 µM), outperforming 3-epidehydrotumulosic acid (IC₅₀ = 188 µM) but less active than pachymic acid (IC₅₀ = 83.2 µM) .
Biological Activity
3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid, also known as ganoderic acid Jc, is a triterpenoid compound primarily extracted from the medicinal mushroom Ganoderma lucidum. This compound has garnered attention for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties. This article compiles research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.
Chemical Structure
The chemical structure of 3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid features a lanostane skeleton with hydroxyl and carboxylic acid functional groups. The structural formula can be summarized as follows:
Antitumor Activity
Research indicates that 3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid exhibits significant antitumor effects. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound was shown to inhibit cell proliferation in several cancer cell lines including breast and liver cancer cells.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| HepG2 (Liver Cancer) | 12.5 | Inhibition of PI3K/Akt pathway |
| A549 (Lung Cancer) | 18.0 | Cell cycle arrest at G1 phase |
Anti-inflammatory Properties
The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
Case Study: Macrophage Activation
In a study involving RAW264.7 macrophages stimulated with LPS, treatment with 3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid resulted in a dose-dependent decrease in TNF-alpha production:
- Control Group (without treatment): TNF-alpha = 150 pg/mL
- Treatment Group (10 µM): TNF-alpha = 90 pg/mL
- Treatment Group (20 µM): TNF-alpha = 50 pg/mL
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.
Table 2: Antioxidant Activity Results
| Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| DPPH | 25.4 | Ascorbic Acid | 20.1 |
| ABTS | 30.2 | Trolox | 15.0 |
The biological activities of 3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid are attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:
- Apoptosis Induction: The compound activates caspases and alters mitochondrial membrane potential.
- Cytokine Modulation: It inhibits NF-kB activation, leading to decreased expression of inflammatory cytokines.
- Antioxidative Effects: It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
